4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ML214 involves multiple steps, starting from readily available starting materials. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Generally, the synthesis involves the following steps:
Formation of Intermediate Compounds: The initial step involves the formation of intermediate compounds through a series of chemical reactions, such as condensation, alkylation, and esterification.
Final Product Formation: The purified intermediates are subjected to further chemical reactions, such as reduction or oxidation, to obtain the final product, ML214.
Industrial Production Methods: In an industrial setting, the production of ML214 may involve large-scale synthesis using automated equipment and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to carry out the chemical reactions on a large scale.
Automated Purification Systems: Automated systems, such as preparative liquid chromatography, are used to purify the final product efficiently.
Chemical Reactions Analysis
Types of Reactions: ML214 can undergo various types of chemical reactions, including:
Oxidation: ML214 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: ML214 can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or electrophiles like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ML214 may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: ML214 is used as a probe in chemical research to study reaction mechanisms and pathways.
Biology: It is used in biological research to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of ML214 involves its interaction with specific molecular targets and pathways. ML214 can bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
ML214 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as PD015936, DL-Alanine-2,3,3,3-d4, and octanoic acid, compound with 2-aminoethanol (1:1) share structural similarities with ML214
Uniqueness: ML214 is unique in its specific molecular structure and the range of applications it offers in various scientific fields. .
Properties
IUPAC Name |
4-chloro-1-methyl-3-nitroquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-12-7-5-3-2-4-6(7)8(11)9(10(12)14)13(15)16/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDOVJBEKCRATD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351503 | |
Record name | 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79966-13-5 | |
Record name | 4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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